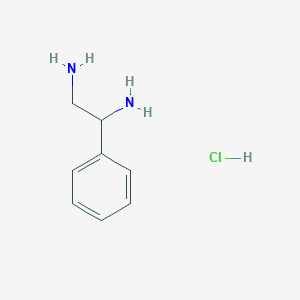

1-Phenylethane-1,2-diamine hydrochloride

Description

1-Phenylethane-1,2-diamine hydrochloride (CAS 16635-94-2) is a diamine derivative with the molecular formula C₈H₁₄Cl₂N₂ and a molar mass of 209.12 g/mol . Its IUPAC name is 1-phenylethane-1,2-diamine dihydrochloride, featuring a phenyl group attached to the first carbon of an ethane backbone, with two amine groups at positions 1 and 2.

Properties

Molecular Formula |

C8H13ClN2 |

|---|---|

Molecular Weight |

172.65 g/mol |

IUPAC Name |

1-phenylethane-1,2-diamine;hydrochloride |

InChI |

InChI=1S/C8H12N2.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5,8H,6,9-10H2;1H |

InChI Key |

GQNJZZGCBLCURX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:: 1-Phenylethane-1,2-diamine hydrochloride can be synthesized through several routes. One common method involves the reduction of 1,2-diphenylethylenediamine (1S,2S)-(-)-1,2-diphenylethylenediamine ) using hydrogen chloride gas. The reaction proceeds as follows:

(1S,2S)-(-)-1,2-diphenylethylenediamine+HCl→1-Phenylethane-1,2-diamine hydrochloride

Industrial Production:: Industrial production methods typically involve large-scale synthesis using optimized conditions. These methods ensure high yields and purity.

Chemical Reactions Analysis

1-Phenylethane-1,2-diamine hydrochloride undergoes various chemical reactions:

Oxidation: It can be oxidized to form imines or iminium ions.

Reduction: Reduction of the compound yields secondary amines.

Substitution: Substitution reactions occur at the amino groups. Common reagents include acids, bases, and oxidizing agents.

Major products:

- Oxidation: Imines or iminium ions.

- Reduction: Secondary amines.

Scientific Research Applications

While the search results do not provide a comprehensive article focusing solely on the applications of "1-Phenylethane-1,2-diamine hydrochloride", they do offer some related information that can be used to understand its potential uses and chemical context.

1-Phenylethane-1,2-diamine derivatives:

- Anti-Pneumocystis Agents N-(Benzamidine-4-yl)-N-methyl-N′-phenylethane-1,2-diamine hydrochloride has in vivo anti-Pneumocystis activity .

Ethylene diamine compounds as FAAH inhibitors:

- Certain ethylene diamine compounds are useful as fatty acid amide hydrolase (FAAH) inhibitors, which can be used to treat various conditions .

- FAAH inhibitors may be useful in treating pain, anxiety, multiple sclerosis, Parkinson's disease, nausea, eating disorders, epilepsy, glaucoma, inflammation, itch, immunosuppression, neuroprotection, depression, cognition enhancement, sleep disorders, dyslipidemia, liver steatosis, steatohepatitis, obesity, metabolic syndrome, and osteoporosis .

Additional context from the search results:

- FAAH and PPAR Agonism The FAAH substrates anandamide (AEA) and palmitoylethanolamide (PEA) are agonists at the PPAR receptor . PPAR agonists may improve dyslipidemia, repress inflammation, and limit atherosclerosis in patients with metabolic syndrome or type 2 diabetes .

- Osteoporosis and Bone Density CB2-selective agonism enhances osteoblast number and activity and restrains trabecular osteoclastogenesis, which attenuates bone loss. Small-molecule FAAH inhibitors may be useful in treating osteoporosis .

Synthesis of 1,2-Amino Alcohols

Mechanism of Action

The compound’s mechanism of action depends on its specific application. For example:

- As a resolving agent, it interacts with enantiomers, leading to separation.

- As a solvating agent, it forms complexes with chiral molecules, affecting NMR spectra.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 1-phenylethane-1,2-diamine hydrochloride and related compounds:

Key Observations :

- Substituent Effects : The tert-butyl group in compound 8e reduces polarity, yielding a liquid state at room temperature, while bulkier groups (e.g., naphthyl in 1465-25-4 ) increase molecular weight and aromaticity, enhancing UV absorbance properties .

- Solubility : The dihydrochloride form of the target compound improves water solubility compared to free amines, a trait shared with 1465-25-4 .

Amine Reactivity

1-Phenylethane-1,2-diamine hydrochloride undergoes reactions typical of primary amines, such as:

- Condensation with carbonyl compounds to form imines or Schiff bases.

- Nucleophilic substitution with electrophiles (e.g., isocyanates, acyl chlorides) .

In contrast, N1-(1H-benzo[d]imidazol-2-yl)ethane-1,2-diamine hydrochloride () reacts with isothiocyanates to form thiourea derivatives, highlighting how heterocyclic substituents modulate reactivity for pharmaceutical applications .

Biological Activity

1-Phenylethane-1,2-diamine hydrochloride, also known as N1-Methyl-N1-phenylethane-1,2-diamine hydrochloride, is a compound with significant biological activity due to its amine functionalities. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

- Molecular Formula : C9H16Cl2N2

- Molecular Weight : 223.14 g/mol

- CAS Number : 36271-21-3

- Structure : The compound features a phenyl group attached to an ethylene diamine backbone with a methyl group on one of the nitrogen atoms. This structural configuration influences its reactivity and biological interactions.

The biological activity of 1-phenylethane-1,2-diamine hydrochloride primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. These interactions can lead to alterations in enzyme activity and modulation of receptor functions. For example:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting physiological processes.

- Receptor Binding : It can bind to receptors that regulate neurotransmitter release, possibly influencing mood and cognitive functions.

Biological Activity Overview

The biological activities of 1-phenylethane-1,2-diamine hydrochloride include:

- Antimicrobial Properties : Research indicates potential antimicrobial effects against certain pathogens.

- Cytotoxic Effects : Studies have shown that it may induce cytotoxicity in cancer cell lines, suggesting potential as an anticancer agent .

- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various diamines, including 1-phenylethane-1,2-diamine hydrochloride. Results indicated significant inhibition of bacterial growth at specific concentrations, highlighting its potential as a therapeutic agent against infections .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies demonstrated that 1-phenylethane-1,2-diamine hydrochloride exhibited cytotoxic effects on several cancer cell lines. The mechanism was linked to apoptosis induction through caspase activation pathways. This finding suggests its potential application in cancer therapy .

Comparison with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| N1,N1-Dimethyl-1-phenylethane-1,2-diamine | Dimethylated variant | Enhanced reactivity; potential for different targets |

| N-Methyl-1,2-phenylenediamine | Monoamine variant | Moderate cytotoxicity; less effective than diamines |

| N1-Methyl-N1-phenylethane-1,2-diamine | Methylated diamine | Significant antimicrobial and cytotoxic properties |

This table illustrates the unique biological activities associated with different structural variants of phenylethylenediamines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.